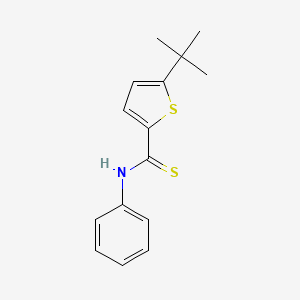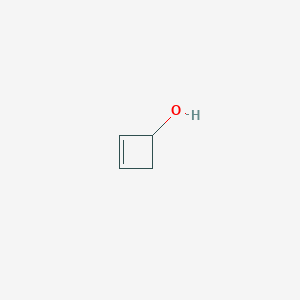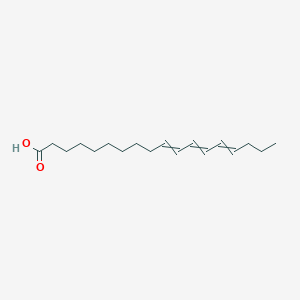
3,3-Dihexylpentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dihexylpentane-2,4-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of two ketone groups at the 2 and 4 positions of the pentane chain, with hexyl groups attached to the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dihexylpentane-2,4-dione can be achieved through several methods. One common approach involves the alkylation of pentane-2,4-dione with hexyl halides in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. Catalysts such as phase transfer catalysts can be used to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dihexylpentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The hexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3,3-Dihexylpentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diketones.
Industry: Used in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism by which 3,3-Dihexylpentane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diketone groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The hexyl groups provide hydrophobic interactions that can affect the compound’s solubility and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylpentane-2,4-dione: Similar structure but with methyl groups instead of hexyl groups.
3,3-Diethylpentane-2,4-dione: Contains ethyl groups instead of hexyl groups.
3,3-Dipropylpentane-2,4-dione: Contains propyl groups instead of hexyl groups.
Uniqueness
3,3-Dihexylpentane-2,4-dione is unique due to the presence of long hexyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs
Propiedades
Número CAS |
112114-41-7 |
|---|---|
Fórmula molecular |
C17H32O2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
3,3-dihexylpentane-2,4-dione |
InChI |
InChI=1S/C17H32O2/c1-5-7-9-11-13-17(15(3)18,16(4)19)14-12-10-8-6-2/h5-14H2,1-4H3 |
Clave InChI |
NSCOZOWRDYTMHC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCCC)(C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![(2E)-[(Quinolin-6-yl)imino]acetic acid](/img/structure/B14303562.png)


![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)





![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)

